

# An In-depth Technical Guide to 8-Chloro-2-methyl-1-octene

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## Compound of Interest

Compound Name: 8-Chloro-2-methyl-1-octene

CAS No.: 485320-16-9

Cat. No.: B1346205

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## Abstract

**8-Chloro-2-methyl-1-octene** (CAS Number: 485320-16-9) is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications as a versatile intermediate in organic synthesis, particularly within the context of drug discovery and development. By understanding the interplay of its functional groups, researchers can leverage this compound as a valuable building block for the construction of more complex molecular architectures.

## Molecular Profile and Physicochemical Properties

**8-Chloro-2-methyl-1-octene** is a halogenated olefin with a molecular structure that offers two distinct points for chemical modification. The presence of both a nucleophilic double bond and an electrophilic carbon attached to the chlorine atom makes it a strategic synthon.

Property	Value	Source
CAS Number	485320-16-9	[1]
Molecular Formula	C9H17Cl	
Molecular Weight	160.68 g/mol	
MDL Number	MFCD00671836	
Purity (Typical)	95+%	[2]

While extensive experimental data for this specific compound is not readily available in the literature, its properties can be inferred from its constituent parts and similar molecules like 8-chloro-1-octene.[3][4] It is expected to be a colorless liquid at room temperature, soluble in common organic solvents, and largely insoluble in water.[5]

## Proposed Synthetic Pathways

The synthesis of **8-Chloro-2-methyl-1-octene** is not widely documented in academic literature. However, based on fundamental principles of organic chemistry, several viable synthetic routes can be proposed. A logical and efficient approach would involve the chlorination of a corresponding alcohol, 2-methyl-7-octen-1-ol.

### Synthesis from 2-methyl-7-octen-1-ol

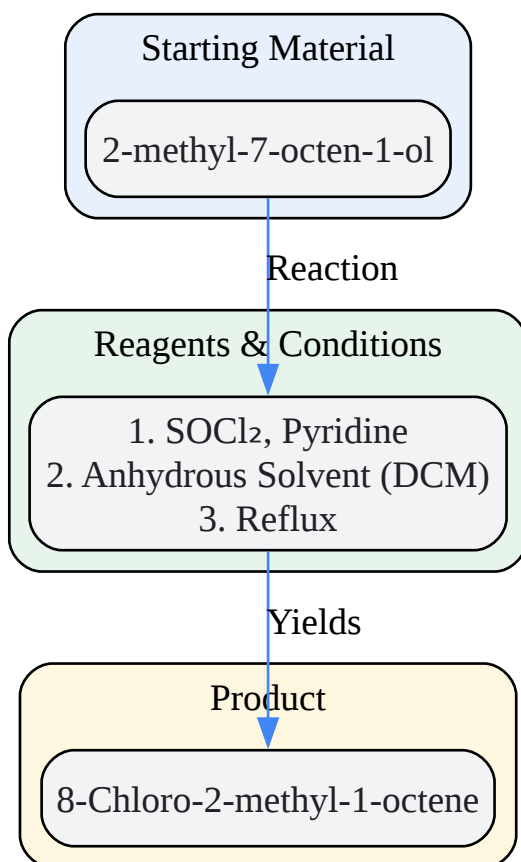
The most direct method for preparing primary chloroalkanes from primary alcohols involves the use of thionyl chloride (SOCl<sub>2</sub>) or phosphorus(III) chloride (PCl<sub>3</sub>).[6] These reagents are effective for converting primary alcohols into their corresponding chlorides with minimal side reactions, such as rearrangements, which are not a concern with this substrate.

Protocol: Chlorination using Thionyl Chloride

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-7-octen-1-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl<sub>2</sub>) (1.1 to 1.5 molar equivalents) dropwise to the stirred solution. The reaction is typically performed in

the presence of a weak base like pyridine to neutralize the HCl byproduct.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the mixture and carefully quench by pouring it over ice water. Separate the organic layer.
- Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield **8-Chloro-2-methyl-1-octene**.



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Caption: Proposed synthesis of **8-Chloro-2-methyl-1-octene**.

## Chemical Reactivity and Synthetic Utility

The dual functionality of **8-Chloro-2-methyl-1-octene** dictates its reactivity. The terminal alkene and the primary alkyl chloride can be addressed either selectively or in tandem, providing a rich platform for synthetic transformations.

### Reactions at the Alkyl Chloride Terminus

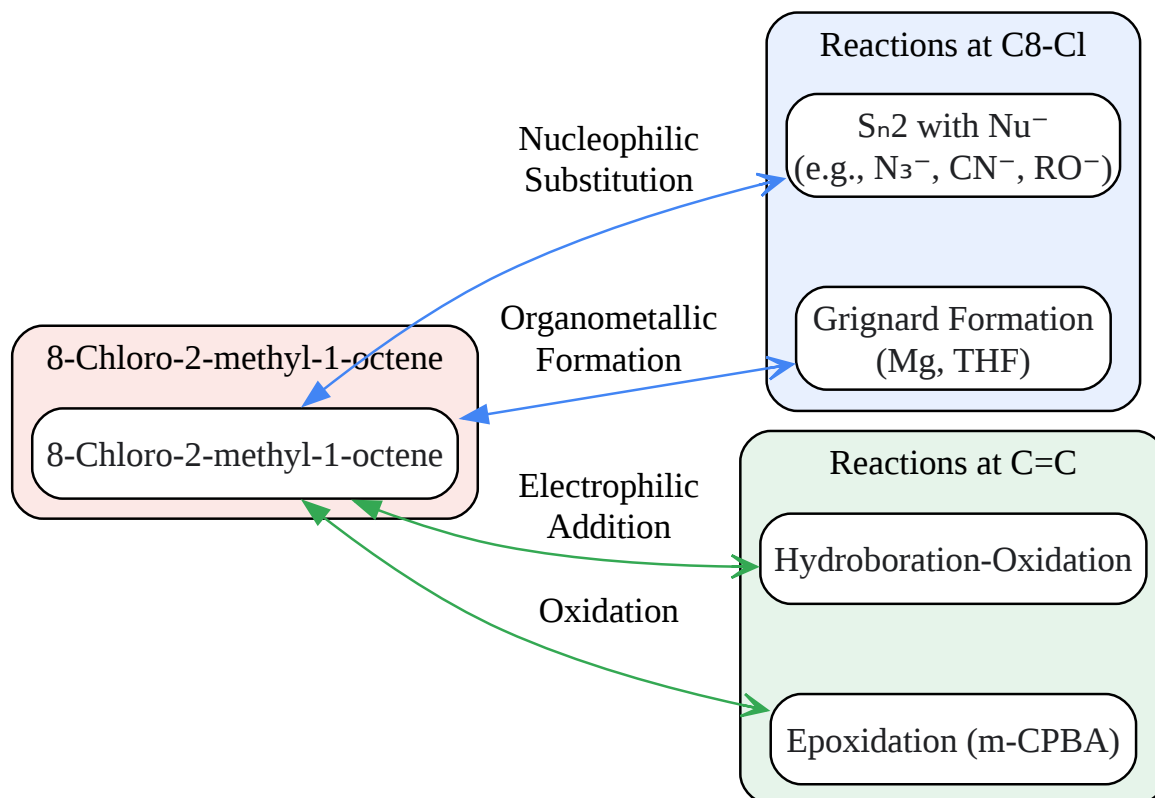
The primary alkyl chloride is a good substrate for bimolecular nucleophilic substitution ( $S_N2$ ) reactions.<sup>[7]</sup> This allows for the introduction of a wide variety of functional groups at the C8 position.

- **Nucleophilic Substitution:** It can react with a range of nucleophiles such as azides, cyanides, alkoxides, and thiolates to introduce nitrogen, carbon, oxygen, and sulfur functionalities, respectively.<sup>[7]</sup> These reactions are fundamental in building more complex molecular scaffolds. For instance, reaction with sodium azide would yield 8-azido-2-methyl-1-octene, a precursor for amines or triazoles.
- **Grignard Reagent Formation:** The chloride can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds, for example, by reaction with aldehydes, ketones, or esters.

### Reactions at the Alkene Terminus

The 1,1-disubstituted alkene is electron-rich and susceptible to electrophilic addition reactions.

- **Hydroboration-Oxidation:** This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 9-chloro-7-methyl-1-nonanol. This transformation is highly regioselective.
- **Epoxidation:** Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) will form an epoxide ring, a versatile intermediate that can be opened by various nucleophiles.
- **Ozonolysis:** Cleavage of the double bond via ozonolysis would yield 7-chloroheptan-2-one and formaldehyde, providing access to smaller functionalized molecules.



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Caption: Reactivity map of **8-Chloro-2-methyl-1-octene**.

## Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing chlorine, are prevalent in pharmaceuticals.<sup>[8][9]</sup> The chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[9]</sup> **8-Chloro-2-methyl-1-octene** serves as a valuable starting material or intermediate for synthesizing novel drug candidates.

- **Scaffold for Long-Chain Aliphatics:** The eight-carbon backbone can be incorporated into structures requiring a lipophilic tail, which is common in ligands for nuclear receptors or compounds designed to interact with lipid bilayers.
- **Linker Chemistry:** The bifunctional nature of this molecule makes it an ideal candidate for use as a linker in developing bifunctional molecules like Proteolysis Targeting Chimeras

(PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing between two active domains is critical. The chloride end can be coupled to one part of the molecule, and the alkene can be functionalized for attachment to the other.

- **Synthesis of Bioactive Natural Product Analogues:** Many natural products possess long alkyl chains. This compound could be used to synthesize analogues of such molecules, where the chlorine atom provides a handle for further modification or acts as a bioisostere for other groups. For example, the related compound 8-chloro-1-octanol has been used in the synthesis of bacteriochlorophyll c derivatives.

## Safety and Handling

As with any halogenated organic compound, **8-Chloro-2-methyl-1-octene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, it should be treated as a potential irritant to the skin, eyes, and respiratory system, similar to its isomer 8-chloro-1-octene.<sup>[10]</sup> It is also expected to be a flammable liquid.<sup>[10]</sup> Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

## Conclusion

**8-Chloro-2-methyl-1-octene** is a synthetically versatile building block with significant potential for applications in medicinal chemistry and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular structures. While detailed studies on this specific molecule are sparse, its utility can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their synthetic programs.

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